molecular formula C22H36O6 B1289817 Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate CAS No. 26347-98-8

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate

Cat. No.: B1289817
CAS No.: 26347-98-8
M. Wt: 396.5 g/mol
InChI Key: RQYISMPLEFNMLU-UHFFFAOYSA-N
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Description

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is a chemical compound composed of four sterically hindered phenols linked through a pentaerythritol core. It is primarily used as a phenolic antioxidant and heat stabilizer, enhancing the oxidative resistance and protection against the toxicity of solvents. This compound is particularly effective in stabilizing polymers such as polyethylene and polypropylene .

Scientific Research Applications

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate, also known as Agidol 110, is a sterically hindered phenolic antioxidant . Its primary targets are polymers, particularly polyethylene and polypropylene .

Mode of Action

Agidol 110 acts as a primary antioxidant for stabilizing polymers . It terminates the reaction chain of oxidation via interaction with the peroxide radical . The most effective chain-terminating antioxidants are substituted phenols whose labile hydrogen atom is easily abstracted by the peroxide radical, whereby chain termination occurs .

Biochemical Pathways

The interaction of polymers with oxygen proceeds as a radical chain reaction involving stages of chain initiation with formation of radicals, chain propagation, chain branching, and chain termination . The role of antioxidants like Agidol 110 consists in termination of this reaction chain of oxidation .

Pharmacokinetics

It is known that agidol 110 is a fine powder, from white to light yellow in color, well soluble in benzene, acetone, and toluene, slightly soluble in alcohols, and insoluble in water .

Result of Action

The resultant hydroperoxide breaks down into two radicals recombining to give stable compounds . This action of Agidol 110 enhances the oxidative resistance and protection against the toxicity of solvents .

Action Environment

The action of Agidol 110 is influenced by environmental factors such as temperature. It has a glass transition temperature of 50°C and can be annealed at room temperature . This suggests that the compound’s action, efficacy, and stability may be influenced by temperature changes.

Future Directions

Research on Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate continues to explore its applications in various industries, including plastics, coatings, and rubber. Future studies may focus on optimizing its performance, exploring synergistic effects with other antioxidants, and assessing its environmental impact .

Biochemical Analysis

Biochemical Properties

Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate acts as a free radical scavenger. During oxidative stress, free radicals can cause significant damage to biomolecules, leading to cellular dysfunction. This compound donates a hydrogen atom to neutralize free radicals, thereby preventing further chain reactions. It interacts with various enzymes and proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and stability .

Cellular Effects

This compound has been shown to exhibit anti-proliferative effects on certain cancer cell lines . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses, thereby reducing inflammation and promoting cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects by acting as a free radical scavenger. It donates a hydrogen atom to free radicals, neutralizing them and preventing oxidative damage to biomolecules . This compound also interacts with various enzymes, enhancing their activity and stability. For example, it can inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, with a glass transition temperature of 50°C . Prolonged exposure to high temperatures and UV light can lead to its degradation, reducing its antioxidant efficacy. Long-term studies have shown that it can maintain cellular function and reduce oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can cause toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, with significant adverse effects occurring at doses exceeding 100 mg/kg body weight .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . This compound tends to accumulate in lipid-rich compartments, such as cell membranes and lipid droplets, where it exerts its antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with pentaerythritol to yield the final product . The reaction conditions require careful control to drive the reaction to completion, as commercial samples often contain low levels of the tri-ester.

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize the transesterification process.

Chemical Reactions Analysis

Types of Reactions: Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: The major products formed from oxidation include quinones and other oxidized phenolic derivatives.

    Substitution: Substitution reactions typically yield alkylated or acylated derivatives of the original compound.

Comparison with Similar Compounds

  • Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
  • Tris(2,4-di-tert-butylphenyl) phosphite
  • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

Comparison: Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate is unique due to its pentaerythritol core, which links four sterically hindered phenolic groups. This structure provides enhanced stability and antioxidant properties compared to similar compounds that may have fewer phenolic groups or different core structures. The compound’s high molecular weight and low volatility make it particularly suitable for high-temperature applications in polymer stabilization .

Properties

IUPAC Name

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O6/c1-20(2,3)16-9-15(10-17(19(16)27)21(4,5)6)7-8-18(26)28-14-22(11-23,12-24)13-25/h9-10,23-25,27H,7-8,11-14H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYISMPLEFNMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101016730
Record name 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26347-98-8
Record name Pentaerythritol 3,5-di-tert-butyl-4-hydroxyhydrocinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026347988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-hydroxy-2,2-bis(hydroxymethyl)propyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101016730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTAERYTHRITOL 3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8VXR0397K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical method does the research paper describe for the analysis of Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)?

A1: The research paper describes a high-performance liquid chromatography (HPLC) method for the quantitative determination of the basic substance mass fraction in Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) [].

Q2: Why is it important to determine the mass fraction of the basic substance in Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)?

A2: Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is widely used as an antioxidant in various materials. The presence of impurities or degradation products can significantly impact its antioxidant efficacy. Determining the mass fraction of the basic substance ensures the quality and effectiveness of the antioxidant product [].

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